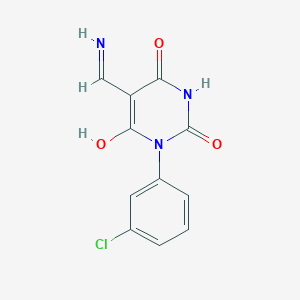![molecular formula C15H14N2O5S B440252 Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 352686-89-6](/img/structure/B440252.png)
Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is likely a derivative of thiophene, which is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . The molecule also contains carboxylate, pyridine, and amino functional groups, which can contribute to its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the various functional groups. For example, the carboxylate groups might undergo reactions typical of esters, while the amino group could participate in reactions typical of amines .Scientific Research Applications
Synthesis Methodologies
- A one-pot synthesis methodology for tetrasubstituted thiophenes, demonstrating efficient and economical routes that could involve derivatives similar to the compound , highlights the importance of such compounds in facilitating complex organic reactions (Sahu et al., 2015).
- Research into reaction methodologies under microwave irradiation for thiazolin-4-ones showcases the versatility of thiophene-related compounds in producing a variety of biologically active molecules, indicating their significance in drug discovery and medicinal chemistry (Al-Zaydi, 2010).
Material Science and Organic Electronics
- Studies on thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) properties reveal the potential of thiophene derivatives in the development of materials for optical applications, highlighting their role in enhancing the efficiency of NLO materials (Li et al., 2012).
- Functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) by dicarboxylate ligands with methyl-substituted thieno groups demonstrates the compound's significance in tuning the sensing activities and magnetic properties of MOFs, indicating its applicability in gas adsorption, sensing, and magnetic refrigeration (Wang et al., 2016).
properties
IUPAC Name |
dimethyl 3-methyl-5-(pyridine-3-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-5-4-6-16-7-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYNTZYIAYCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(Acetyloxy)methyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B440178.png)
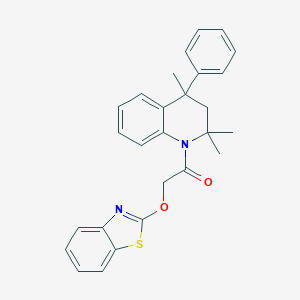
![6-Phenylbenzo[a]phenazin-5-yl propanoate](/img/structure/B440181.png)
![Isopropyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B440185.png)
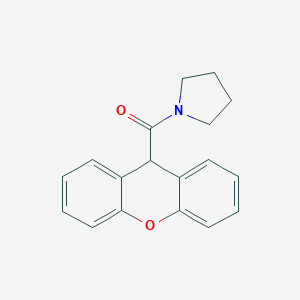
![2-[1-benzyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440189.png)
![Ethyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B440195.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B440208.png)
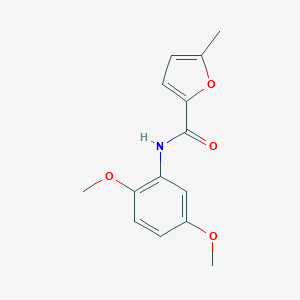
![2-(1,3-benzothiazol-2-yl)-4-[N-(2,4-dichlorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440212.png)
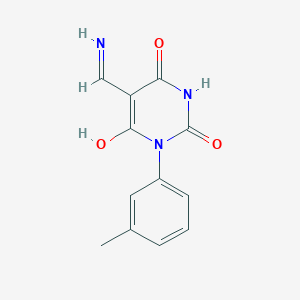
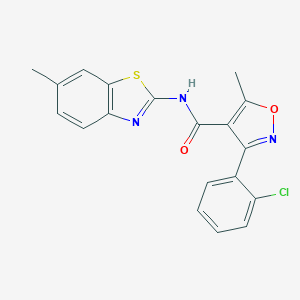
![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B440246.png)
